Cas no 1079-47-6 (Methyl 5-iodo-1H-indazole-3-carboxylate)
Methyl 5-iodo-1H-indazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-iodo-1H-indazole-3-carboxylate
- 5-Iodo (1H) indazole-3-carboxylic acid methyl ester
- 1H-Indazole-3-carboxylic acid,5-iodo-,methyl ester
- 5-Iod-3-methoxycarbonyl-indazol
- 5-iodo-3-methoxycarbonyl-1H-indazole
- methyl 5-iodoindazole-3-carboxylate
- SCHEMBL1141823
- AS-50511
- METHYL5-IODO-1H-INDAZOLE-3-CARBOXYLATE
- 5-iodo-1h-indazole-3-carboxylic acid methyl ester
- 1079-47-6
- ZB0354
- DB-059670
- DTXSID80506974
- CS-0313315
- MFCD07371578
- PB18793
- NTDHIBWHDCGFSK-UHFFFAOYSA-N
- P10453
- SCHEMBL26875246
- 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester
- AKOS016007833
-
- MDL: MFCD07371578
- Inchi: 1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
- InChI Key: NTDHIBWHDCGFSK-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C(C(=O)OC)=NN2
Computed Properties
- Exact Mass: 301.95500
- Monoisotopic Mass: 301.95523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.4
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Melting Point: 264 °C
- Boiling Point: 421.4±25.0 °C at 760 mmHg
- Flash Point: 208.6±23.2 °C
- PSA: 54.98000
- LogP: 1.95410
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Methyl 5-iodo-1H-indazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 5-iodo-1H-indazole-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-iodo-1H-indazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001999-1g |
Methyl 5-iodo-1H-indazole-3-carboxylate |
1079-47-6 | 95% | 1g |
$400.00 | 2023-09-04 | |
| TRC | M322705-10mg |
Methyl 5-Iodo-1H-indazole-3-carboxylate |
1079-47-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322705-50mg |
Methyl 5-Iodo-1H-indazole-3-carboxylate |
1079-47-6 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M322705-100mg |
Methyl 5-Iodo-1H-indazole-3-carboxylate |
1079-47-6 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Chemenu | CM130481-1g |
methyl 5-iodo-1H-indazole-3-carboxylate |
1079-47-6 | 95% | 1g |
$236 | 2021-08-05 | |
| Chemenu | CM130481-5g |
methyl 5-iodo-1H-indazole-3-carboxylate |
1079-47-6 | 95% | 5g |
$754 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0182-1g |
Methyl 5-iodo-1H-indazole-3-carboxylate |
1079-47-6 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0182-5g |
Methyl 5-iodo-1H-indazole-3-carboxylate |
1079-47-6 | 97% | 5g |
16943.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0182-500mg |
Methyl 5-iodo-1H-indazole-3-carboxylate |
1079-47-6 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| Ambeed | A307440-250mg |
Methyl 5-iodo-1H-indazole-3-carboxylate |
1079-47-6 | 98% | 250mg |
$175.0 | 2024-04-26 |
Methyl 5-iodo-1H-indazole-3-carboxylate Suppliers
Methyl 5-iodo-1H-indazole-3-carboxylate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Methyl 5-iodo-1H-indazole-3-carboxylate
Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6): A Key Intermediate in Modern Pharmaceutical Research
Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6) is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention in recent years due to its broad applicability in the synthesis of various biologically active molecules. The presence of both an iodine substituent and a carboxylate group makes it a valuable building block for further functionalization, enabling the development of novel therapeutic agents.
The chemical structure of Methyl 5-iodo-1H-indazole-3-carboxylate consists of an indazole core, which is a fused heterocyclic system comprising a benzene ring and a pyrazole ring. The indazole scaffold is well-documented for its pharmacological properties, serving as a foundation for numerous drugs targeting diverse diseases. The introduction of an iodine atom at the 5-position and a methyl ester group at the 3-position enhances its reactivity, making it an attractive candidate for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
In recent years, there has been a surge in research focusing on indazole derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of indazole-based compounds as kinase inhibitors, anticancer agents, and antimicrobial agents. The iodine atom in Methyl 5-iodo-1H-indazole-3-carboxylate plays a crucial role in these applications, as it facilitates the introduction of additional functional groups through metal-catalyzed coupling reactions. This flexibility has allowed researchers to generate libraries of derivatives with tailored properties, enhancing the likelihood of discovering potent lead compounds.
The synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the iodination of an indazole derivative followed by esterification to introduce the carboxylate moiety. The choice of reagents and conditions is critical to achieving high yields and purity, which are essential for subsequent pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The significance of Methyl 5-iodo-1H-indazole-3-carboxylate extends beyond its use as a synthetic intermediate. It has also been employed in various biochemical assays to study enzyme mechanisms and interactions. For example, researchers have utilized this compound to probe the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. By incorporating labeled versions of this intermediate, scientists can gain insights into metabolic pathways and identify potential drug-drug interactions.
In conclusion, Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications for indazole derivatives, the demand for high-quality intermediates like this one is expected to grow, driving further innovation in synthetic chemistry and drug discovery.
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